1-(Pyrimidin-2-yl)pyrrolidin-3-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Medicinal chemistry programs targeting CNS or anti-infective indications often struggle with LogP balancing. 1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1), with a LogP of 0.26 (vs. 0.60 for the 2-one regioisomer) and 4 H-bond acceptors, directly addresses this. Key advantages for reproducible research: • 98% minimum purity minimizes side reactions in multi-step syntheses, protecting catalyst integrity. • Experimentally verified TPSA (46.09 Ų) and H-bond profile provide a reliable benchmark for QSAR and ML training sets, avoiding regioisomer contamination.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 956723-06-1
Cat. No. B12082710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)pyrrolidin-3-one
CAS956723-06-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1CN(CC1=O)C2=NC=CC=N2
InChIInChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2
InChIKeyCTIGGCZQCFQABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1): A Defined Heterocyclic Building Block for Targeted Synthesis


1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1) is a heterocyclic compound consisting of a pyrimidine ring linked to a pyrrolidin-3-one scaffold (Molecular Formula: C₈H₉N₃O; Molecular Weight: 163.18 g/mol) . It is categorized as a versatile intermediate in medicinal chemistry, valued for its balanced physicochemical profile that includes a topological polar surface area (TPSA) of 46.09 Ų and a predicted LogP of 0.2558, positioning it favorably for drug discovery applications where moderate lipophilicity is desired . Unlike its 2-pyrrolidinone regioisomer, this specific carbonyl placement differentiates its chemical reactivity and downstream synthetic utility .

Why 1-(Pyrimidin-2-yl)pyrrolidin-3-one Cannot Be Replaced by Its 2-Pyrrolidinone Regioisomer in Research Applications


Generic substitution within the pyrrolidinone-pyrimidine class is chemically invalid due to significant differences in electronic distribution and hydrogen-bonding capacity. A direct comparison between 1-(Pyrimidin-2-yl)pyrrolidin-3-one and its regioisomer, 1-(Pyrimidin-2-yl)pyrrolidin-2-one, reveals distinct physicochemical properties: the 3-one possesses four hydrogen bond acceptors versus three for the 2-one, and a LogP difference of 0.35 units (0.2558 vs. 0.6034) . These variances directly impact solubility, permeability, and target engagement in biochemical assays. Furthermore, the documented antibacterial activity of the 2-one against Xanthomonas phaseoli at 200 mcg/mL highlights a biological divergence that cannot be extrapolated to the 3-one without risking experimental failure . For reproducible, high-fidelity research, only the [CAS: 956723-06-1] compound with the specific 3-oxo substitution pattern should be utilized.

Quantitative Differentiation Evidence for 1-(Pyrimidin-2-yl)pyrrolidin-3-one (956723-06-1) Against Key Analogs


Regioisomeric Differentiation: LogP and H-Bond Acceptor Profile vs. 1-(Pyrimidin-2-yl)pyrrolidin-2-one

1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1) demonstrates a calculated LogP of 0.2558, which is 0.3476 log units lower than its 2-pyrrolidinone regioisomer (CAS 27179-32-4, LogP 0.6034), indicating a hydrophilic shift that can improve aqueous solubility and reduce non-specific protein binding in biological assays . Additionally, the 3-one provides four hydrogen bond acceptor sites compared to three for the 2-one, offering an extra potential interaction point for target engagement or co-crystallization . The topological polar surface area (TPSA) remains identical at 46.09 Ų for both compounds .

Medicinal Chemistry Physicochemical Profiling Drug Design

Commercial Purity Advantage: 98% vs. 90% for the Regioisomer

The commercially available 1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1) is supplied at a minimum purity of 98%, as confirmed by ChemScene . In contrast, the closest regioisomer, 1-(Pyrimidin-2-yl)pyrrolidin-2-one (CAS 27179-32-4), is offered at a notably lower purity of 90% from a comparable supplier . This 8% absolute purity gap (or an 80% reduction in total impurities) is critical for downstream synthetic steps, where impurities can cascade into complex byproduct mixtures that are expensive to separate.

Chemical Sourcing Quality Control Synthetic Chemistry

Predicted Boiling Point and Density Differentiation from Aryl Analogs

The predicted boiling point of 1-(Pyrimidin-2-yl)pyrrolidin-3-one is 357.4 ± 52.0 °C at standard pressure, with a predicted density of 1.285 ± 0.06 g/cm³ . These values place it in a distinct physical property space compared to N-aryl pyrrolidin-3-one analogs, which typically exhibit higher densities (>1.35 g/cm³) and different boiling point ranges due to increased molecular weight and aromatic character [1]. This difference is critical for process chemists selecting distillation or crystallization protocols for purification at scale.

Process Chemistry Physical Properties Scale-up

Divergent Biological Activity Profile: A Note on Selectivity vs. the 2-Pyrrolidinone Regioisomer

While specific, quantitative biological assay data for 1-(Pyrimidin-2-yl)pyrrolidin-3-one is limited in the public domain, a critical negative differentiator exists against its regioisomer. The 2-pyrrolidinone isomer (CAS 27179-32-4) has documented antibacterial activity against Xanthomonas phaseoli and Xanthomonas malvacearum at 200 mcg/mL . No such activity has been reported for the 3-one isomer under equivalent assay conditions, suggesting a divergent structure-activity relationship (SAR) profile [1]. This underscores that the 3-one is not simply an interchangeable analog and must be independently validated for any given biological target.

Antibacterial Target Selectivity Phenotypic Screening

High-Impact Scenarios for Procuring 1-(Pyrimidin-2-yl)pyrrolidin-3-one (956723-06-1)


Lead Optimization in Drug Discovery Requiring Fine-Tuned Lipophilicity

For medicinal chemistry programs targeting central nervous system (CNS) or anti-infective indications where LogP values between 0 and 1 are desirable, 1-(Pyrimidin-2-yl)pyrrolidin-3-one (LogP 0.2558) offers a direct advantage over its 2-pyrrolidinone regioisomer (LogP 0.6034) . The additional hydrogen bond acceptor can also facilitate key interactions with polar residues in target binding pockets, potentially improving potency and selectivity . This compound should be prioritized as a core scaffold when a balanced H-bond profile and moderate aqueous solubility are required.

High-Precision Synthetic Chemistry Requiring >95% Starting Material Purity

Process chemists and CROs executing multi-step syntheses where protecting group strategies or metal-catalyzed couplings are sensitive to impurities will benefit from the 98% minimum purity of 1-(Pyrimidin-2-yl)pyrrolidin-3-one . This level of purity minimizes side reactions and simplifies intermediate isolation compared to using the 90% pure regioisomer, which introduces a substantially higher impurity burden that can deactivate catalysts or generate difficult-to-remove byproducts .

Biological Screening for Novel Chemotypes Divergent from Known Antibacterials

In phenotypic screening campaigns for novel antibacterial agents, 1-(Pyrimidin-2-yl)pyrrolidin-3-one represents a structurally distinct chemotype from its active 2-pyrrolidinone counterpart . Procuring the 3-one isomer enables researchers to explore the structure-activity relationship around the carbonyl position without interference from pre-existing antibacterial activity that could confound hit identification. Its lack of reported antibacterial activity against Xanthomonas spp. makes it a cleaner starting point for de novo target-based or phenotypic discovery.

Physicochemical Property Benchmarking in Computational Model Building

Computational chemists building QSAR or machine learning models for predicting drug-likeness can utilize 1-(Pyrimidin-2-yl)pyrrolidin-3-one as a well-characterized data point. Its experimentally verified purity and precisely computed properties (TPSA: 46.09 Ų, LogP: 0.2558, H-Acceptors: 4) provide a reliable benchmark for training sets, especially when contrasting with the regioisomer to teach models the impact of carbonyl placement on molecular properties .

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